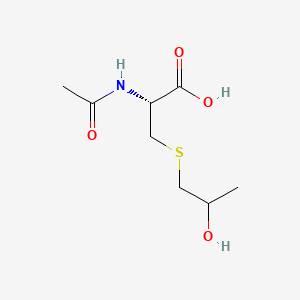
3-Bromo-9,9-dimethyl-9H-fluoren-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-9,9-dimethyl-9H-fluoren-2-ol is an organic compound with the molecular formula C15H13BrO. It is a derivative of fluorene, characterized by the presence of a bromine atom at the 3-position and a hydroxyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-9,9-dimethyl-9H-fluoren-2-ol typically involves the bromination of 9,9-dimethylfluorene followed by hydroxylation. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like carbon tetrachloride or chloroform. The hydroxylation step can be achieved using reagents such as sodium hydroxide or potassium hydroxide in an aqueous medium .
Industrial Production Methods
the scalability of the synthetic routes mentioned above can be adapted for larger-scale production, ensuring the availability of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-9,9-dimethyl-9H-fluoren-2-ol undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the hydroxyl group to a hydrogen atom
Common Reagents and Conditions
Substitution: Grignard reagents (e.g., phenylmagnesium bromide) in anhydrous ether.
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether
Major Products Formed
Substitution: Formation of various substituted fluorenes.
Oxidation: Formation of 3-bromo-9,9-dimethyl-9H-fluoren-2-one.
Reduction: Formation of 9,9-dimethyl-9H-fluorene
Scientific Research Applications
3-Bromo-9,9-dimethyl-9H-fluoren-2-ol has several scientific research applications, including:
Organic Electronics: Used as a precursor in the synthesis of organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) due to its high electron delocalization and fluorescent properties
Materials Science: Employed in the development of non-linear optical (NLO) materials and conducting polymers
Chemical Research: Utilized as a building block in the synthesis of more complex organic molecules and polymers
Mechanism of Action
The mechanism of action of 3-Bromo-9,9-dimethyl-9H-fluoren-2-ol is primarily related to its ability to participate in various chemical reactions due to the presence of reactive bromine and hydroxyl groups. These functional groups allow the compound to undergo substitution, oxidation, and reduction reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-9,9-dimethylfluorene: Similar structure but lacks the hydroxyl group at the 2-position.
2,7-Dibromo-9,9-dimethyl-9H-fluorene: Contains two bromine atoms at the 2 and 7 positions.
9,9-Dimethylfluorene: Lacks both the bromine and hydroxyl groups.
Uniqueness
Its ability to undergo multiple types of chemical reactions makes it a valuable compound in organic synthesis and materials science .
Properties
Molecular Formula |
C15H13BrO |
|---|---|
Molecular Weight |
289.17 g/mol |
IUPAC Name |
3-bromo-9,9-dimethylfluoren-2-ol |
InChI |
InChI=1S/C15H13BrO/c1-15(2)11-6-4-3-5-9(11)10-7-13(16)14(17)8-12(10)15/h3-8,17H,1-2H3 |
InChI Key |
DVFSOBCDQPUMPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=CC(=C(C=C31)O)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



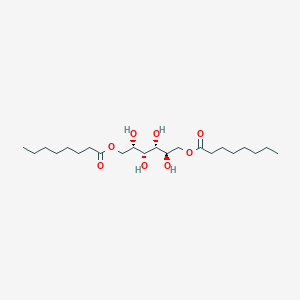
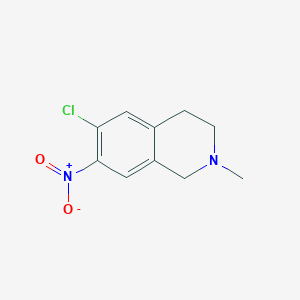
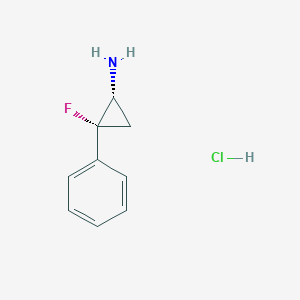
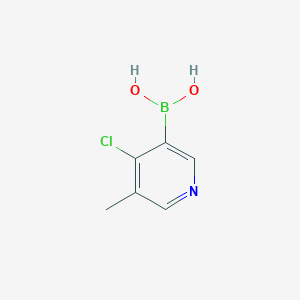
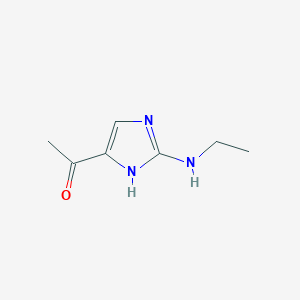

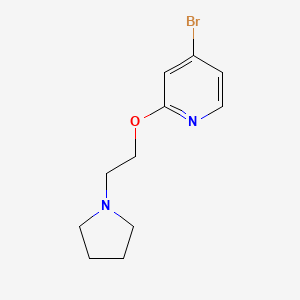
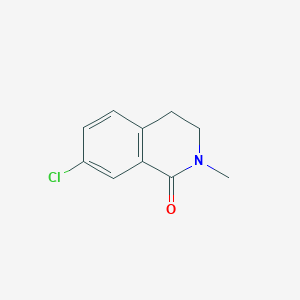
![6-Nitro-1H-benzo[d]imidazole-1-carbonitrile](/img/structure/B12830518.png)
![tert-Butyl (5-benzylhexahydro-2H-furo[2,3-c]pyrrol-3-yl)carbamate](/img/structure/B12830520.png)
